5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
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Overview
Description
5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and chemical properties This compound is particularly interesting due to its unique structure, which includes a difluoromethanesulfonyl group and an indolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethanesulfonyl group to an indole derivative. This can be achieved through electrophilic substitution reactions using difluoromethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Silver nitrate in aqueous solution for halide exchange
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding indole derivative.
Substitution: Formation of substituted indolium salts
Scientific Research Applications
5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-(Methanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-(Ethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Uniqueness
Compared to similar compounds, 5-(Difluoromethanesulfonyl)-1,2,3,3-tetramethyl-3H-indol-1-ium iodide exhibits unique properties due to the presence of the difluoromethanesulfonyl group. This group enhances the compound’s electrophilicity and stability, making it more reactive in certain chemical reactions. Additionally, the difluoromethanesulfonyl group can influence the compound’s biological activity, potentially leading to unique therapeutic applications .
Properties
CAS No. |
53711-60-7 |
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Molecular Formula |
C13H16F2INO2S |
Molecular Weight |
415.24 g/mol |
IUPAC Name |
5-(difluoromethylsulfonyl)-1,2,3,3-tetramethylindol-1-ium;iodide |
InChI |
InChI=1S/C13H16F2NO2S.HI/c1-8-13(2,3)10-7-9(19(17,18)12(14)15)5-6-11(10)16(8)4;/h5-7,12H,1-4H3;1H/q+1;/p-1 |
InChI Key |
FSNFZQQQUNZVGX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)C(F)F)C.[I-] |
Origin of Product |
United States |
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